Home > Products > Screening Compounds P57748 > Imarikiren hydrochloride
Imarikiren hydrochloride - 1202269-24-6

Imarikiren hydrochloride

Catalog Number: EVT-270703
CAS Number: 1202269-24-6
Molecular Formula: C27H42ClN5O4
Molecular Weight: 536.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Imarikiren, also known as TAK-272, is a potent, selective and orally active direct renin inhibitor for the treatment of diabetic nephropathies. TAK-272 showed potent inhibitory activity against human renin (IC50 = 2.1 nM) in hPRA assay and excellent selectivity against other aspartic proteases, such as pepsin (IC50 > 10 μM) and cathepsin D (IC50 > 10 μM). TAK-272 exhibited a dramatically improved PK profile in rats (F = 25.2%). TAK-272 (3 and 10 mg/kg, p.o.) exhibited potent and long-lasting antihypertensive efficacy in a dose-dependent manner. TAK-272 HCl is currently undergoing human clinical trials.
Overview

Imarikiren hydrochloride, also known as TAK-272, is a novel direct renin inhibitor that has gained attention for its potential therapeutic applications, particularly in managing hypertension and heart failure. This compound is characterized by its ability to inhibit the renin enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure and fluid balance in the body. Imarikiren is classified as a small molecule pharmaceutical agent and represents a significant advancement in the development of antihypertensive therapies.

Source and Classification

Imarikiren hydrochloride was developed by Takeda Pharmaceutical Company and is part of a broader class of drugs known as direct renin inhibitors. These inhibitors are designed to block the action of renin, thereby reducing the production of angiotensin I and subsequently lowering blood pressure. The compound has been studied for its pharmacokinetics, safety, and efficacy in various clinical settings, particularly focusing on its impact on cardiac remodeling and mortality rates in heart failure models .

Synthesis Analysis

The synthesis of Imarikiren hydrochloride involves several advanced methodologies typical of modern medicinal chemistry. Key techniques include:

  • Structure-Based Drug Design: This approach was employed to optimize the compound's interaction with the renin enzyme. Researchers utilized computational methods to model ligand-receptor interactions, leading to the identification of effective binding sites .
  • High-Throughput Screening: This method was used to evaluate a large number of compounds rapidly for their renin inhibitory activity. The discovery process involved analyzing virtual libraries and synthesizing promising candidates for further testing .
  • Chemical Modifications: Subsequent modifications of lead compounds were made to enhance potency and bioavailability. For instance, modifications at specific positions of the piperidine backbone led to improved pharmacological profiles .
Molecular Structure Analysis

Imarikiren hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The chemical formula is C₁₈H₃₁ClN₄O₃S, with a molecular weight of approximately 396.99 g/mol.

Structural Data

  • Molecular Formula: C₁₈H₃₁ClN₄O₃S
  • Molecular Weight: 396.99 g/mol
  • Key Functional Groups: The structure includes a piperidine ring, a sulfonamide moiety, and various substituents that enhance its interaction with the renin enzyme.
Chemical Reactions Analysis

The chemical reactions involving Imarikiren hydrochloride primarily focus on its synthesis and interactions with biological targets:

  • Inhibition Reaction: Imarikiren binds to the active site of renin, preventing it from cleaving angiotensinogen into angiotensin I. This mechanism effectively reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure.
  • Bioanalytical Methods: The pharmacokinetics of Imarikiren were assessed using liquid chromatography with tandem mass spectrometry (LC-MS/MS), allowing precise measurement of drug concentrations in plasma and other biological matrices .
Mechanism of Action

The primary mechanism of action for Imarikiren hydrochloride involves direct inhibition of the renin enzyme:

  1. Binding: Imarikiren binds to the active site of renin.
  2. Substrate Interaction: By occupying this site, it prevents the conversion of angiotensinogen into angiotensin I.
  3. Physiological Effects: This inhibition leads to decreased production of angiotensin II, resulting in lower blood pressure through vasodilation and reduced aldosterone secretion .
Physical and Chemical Properties Analysis

Imarikiren hydrochloride exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Bioavailability: Studies indicate that Imarikiren possesses good oral bioavailability, making it suitable for oral administration as an antihypertensive agent .
Applications

Imarikiren hydrochloride has several scientific uses:

  • Hypertension Treatment: As a direct renin inhibitor, it is primarily investigated for its efficacy in treating hypertension.
  • Heart Failure Management: Research has shown that Imarikiren can improve cardiac remodeling and reduce mortality rates in heart failure models, suggesting potential benefits beyond blood pressure control .
  • Research Tool: It serves as a valuable tool for studying the RAAS system and developing new therapeutic strategies targeting this pathway.
Introduction to Imarikiren Hydrochloride

Imarikiren hydrochloride (chemical name: 1-(4-methoxybutyl)-N-(2-methylpropyl)-N-[(3S,5R)-5-(morpholin-4-yl)carbonylpiperidin-3-yl]-1H-benzimidazole-2-carboxamide hydrochloride) is a potent small-molecule inhibitor targeting the renin-angiotensin-aldosterone system (RAAS) at its rate-limiting step. Designated development codes include TAK-272 and SCO-272, reflecting its pharmaceutical lineage and collaborative development history. This third-generation direct renin inhibitor exhibits exceptional bioavailability and pharmacokinetic properties compared to earlier renin inhibitors, positioning it as a promising therapeutic agent for hypertension and renal pathologies [1] [9].

Chemical Identity and Structural Characterization

Imarikiren hydrochloride possesses the molecular formula C₂₇H₄₂ClN₅O₄ and a molecular weight of 536.11 g/mol. Its elemental composition comprises carbon (60.49%), hydrogen (7.90%), chlorine (6.61%), nitrogen (13.06%), and oxygen (11.94%). The compound features a stereochemically complex structure with defined chiral centers at the 3S and 5R positions of the piperidinyl moiety, critical for its binding affinity to the renin active site. The hydrochloride salt form enhances its aqueous solubility and crystallinity, supporting pharmaceutical formulation development [1].

Table 1: Physicochemical Properties of Imarikiren Hydrochloride

PropertyValue
CAS Number (HCl salt)1202269-24-6
CAS Number (free base)1202265-63-1
Molecular FormulaC₂₇H₄₂ClN₅O₄
Molecular Weight536.11 g/mol
Exact Mass535.292 Da
Elemental CompositionC 60.49%; H 7.90%; Cl 6.61%; N 13.06%; O 11.94%
AppearanceSolid powder
Solubility ProfileSoluble in DMSO; stable in aqueous solutions at physiological pH
Storage Conditions0-4°C (short-term); -20°C (long-term)
Shelf Life>2 years when stored properly

The benzimidazole-carboxamide core establishes hydrophobic interactions within renin's S3-S1 binding pockets, while the morpholine carbonyl group forms hydrogen bonds with catalytic aspartate residues (Asp32 and Asp215) in the renin active site. X-ray crystallographic studies confirm that the (3S,5R)-configuration optimizes spatial orientation for transition-state analog inhibition, contributing to its sub-nanomolar inhibitory potency. The 4-methoxybutyl side chain enhances membrane permeability, accounting for its superior oral bioavailability (77% in humans) compared to earlier renin inhibitors like aliskiren (2.5%) [1] [9] [10].

Historical Development of Direct Renin Inhibitors

The development of renin inhibitors spans five decades of pharmaceutical research, marked by three distinct generations:

  • First-Generation Peptide Analogs (1970s-1980s): Pepstatin, an N-acyl-pentapeptide (isovaleryl-L-valyl-L-valyl-statyl-L-alanyl-statine) of microbial origin, served as the prototype renin inhibitor. Despite inhibiting multiple aspartic proteases, its weak potency (micromolar IC₅₀) and extremely poor solubility prevented clinical translation. Subsequent substrate analogs like H-142 showed improved specificity but retained peptide-like properties limiting oral bioavailability and metabolic stability [4].

  • Second-Generation Peptidomimetics (1980s-1990s): Compounds including remikiren, enalkiren, and zanikiren incorporated transition-state mimics (e.g., statine, norstatine) while reducing peptide character. Enalkiren demonstrated dose-dependent hypotension in clinical trials but required intravenous administration due to <2% oral bioavailability. Zanikiren achieved modest oral activity but exhibited nonlinear pharmacokinetics and food interactions, halting further development [4].

  • Third-Generation Non-Peptidic Inhibitors (2000s-present): Aliskiren emerged as the first orally bioavailable renin inhibitor approved for hypertension (2007). However, its low bioavailability prompted research into improved analogs. Imarikiren originated from structure-based drug design leveraging crystallography and molecular modeling of the renin-active site. Lead optimization focused on replacing the tert-butyl moiety with 4-methoxybutyl to enhance cell permeability, and introducing the (3S,5R)-piperidinyl morpholine carbonyl to strengthen Asp32/Asp215 interactions. This yielded imarikiren with enhanced potency (human renin IC₅₀ = 2.1 nM) and human bioavailability of 77%, representing a significant pharmacological advancement [1] [4] [9].

Table 2: Evolution of Direct Renin Inhibitors

GenerationRepresentative CompoundsKey AdvancementsLimitations
First (Peptide)Pepstatin, H-142Proof-of-concept inhibitionPeptide character; low potency; poor solubility
Second (Peptidomimetic)Remikiren, Enalkiren, ZanikirenImproved specificity; transition-state mimicsLow oral bioavailability (<2%); short half-life
Third (Non-Peptidic)Aliskiren, ImarikirenOral bioavailability; nanomolar potencyAliskiren: Low bioavailability (2.5%); Imarikiren: 77% bioavailability

Role in the Renin-Angiotensin-Aldosterone System (RAAS) Pathway

The RAAS cascade represents a coordinated hormonal pathway regulating blood pressure, fluid balance, and electrolyte homeostasis. Renin, an aspartyl protease secreted by renal juxtaglomerular cells, catalyzes the rate-limiting step: cleavage of angiotensinogen to form angiotensin I (Ang I). Subsequent conversion by angiotensin-converting enzyme (ACE) yields angiotensin II (Ang II), the primary effector peptide mediating vasoconstriction, aldosterone release, sodium retention, and sympathetic activation via AT₁ receptors [3] [5].

Imarikiren exerts upstream inhibition by binding renin's active site with sub-nanomolar affinity (IC₅₀ = 2.1 nM), selectively blocking angiotensinogen cleavage. This contrasts with downstream inhibitors (ACE inhibitors, ARBs) that permit compensatory renin elevation due to disrupted Ang II negative feedback. Imarikiren's mechanism provides comprehensive RAAS suppression:

  • Plasma Renin Activity (PRA) Suppression: Single oral doses (5-200 mg) in healthy subjects produce rapid, dose-dependent PRA inhibition within 1 hour, persisting >24 hours. Quantitative systems pharmacology (QSP) modeling demonstrates trough PRA suppression of 70-95% across this dose range, exceeding equivalent monotherapies with ACE inhibitors or ARBs [2] [6].

  • Reactive Renin Rise Mitigation: While plasma renin concentration (PRC) increases 2-3 fold due to interrupted feedback, the functional activity of this renin remains inhibited. QSP analysis confirms trough AT₁-bound Ang II suppression of 55-85% at doses ≥40 mg, contrasting with ARBs that elevate Ang II levels despite receptor blockade [6] [7].

Table 3: Pharmacodynamic Effects of Imarikiren in RAAS Modulation

ParameterEffect of ImarikirenPhysiological Consequence
Plasma Renin Activity (PRA)>90% suppression at 24h (doses ≥40mg)Reduced Ang I/Ang II generation
Plasma Renin Concentration (PRC)2-3 fold increaseInactive renin due to enzyme inhibition
AT₁-bound Ang II55-85% trough suppression (≥40mg)Reduced vasoconstriction, aldosterone release
Urinary Albumin Excretion38-39% reduction (40-80mg doses)Renal protective effect in diabetic nephropathy

The hemodynamic consequences include reduced systemic vascular resistance and blood pressure. In animal models, oral administration (3-10 mg/kg) produces dose-dependent hypotension lasting >8 hours. Clinically, QSP modeling predicts mean arterial pressure reductions of 10-25 mmHg at 25-200 mg doses in hypertensive patients, comparable to dual RAAS blockade combinations [1] [6] [7].

Beyond hypertension, imarikiren demonstrates renoprotective efficacy in diabetic nephropathy. A phase II trial in type 2 diabetics with microalbuminuria showed dose-dependent albuminuria reduction (16-39% vs. placebo) after 12 weeks, exceeding the 31% reduction with candesartan 8mg. This supports its therapeutic potential in chronic kidney diseases where RAAS overactivation drives fibrosis and glomerular injury [8] [9].

Properties

CAS Number

1202269-24-6

Product Name

Imarikiren hydrochloride

IUPAC Name

1-(4-methoxybutyl)-N-(2-methylpropyl)-N-[(3S,5R)-5-(morpholine-4-carbonyl)piperidin-3-yl]benzimidazole-2-carboxamide;hydrochloride

Molecular Formula

C27H42ClN5O4

Molecular Weight

536.1 g/mol

InChI

InChI=1S/C27H41N5O4.ClH/c1-20(2)19-32(22-16-21(17-28-18-22)26(33)30-11-14-36-15-12-30)27(34)25-29-23-8-4-5-9-24(23)31(25)10-6-7-13-35-3;/h4-5,8-9,20-22,28H,6-7,10-19H2,1-3H3;1H/t21-,22+;/m1./s1

InChI Key

PUXOYQIZZIWCHH-NSLUPJTDSA-N

SMILES

CC(C)CN(C1CC(CNC1)C(=O)N2CCOCC2)C(=O)C3=NC4=CC=CC=C4N3CCCCOC.Cl

Solubility

Soluble in DMSO

Synonyms

TAK-272; TAK 272; TAK272; TAK-272 hydrochloride; TAK-272 HCl. Imarikiren HCl |

Canonical SMILES

CC(C)CN(C1CC(CNC1)C(=O)N2CCOCC2)C(=O)C3=NC4=CC=CC=C4N3CCCCOC.Cl

Isomeric SMILES

CC(C)CN([C@H]1C[C@H](CNC1)C(=O)N2CCOCC2)C(=O)C3=NC4=CC=CC=C4N3CCCCOC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.